N-Phenyl-N-(prop-2-EN-1-YL)furan-2-carboxamide N-Phenyl-N-(prop-2-EN-1-YL)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 66668-15-3
VCID: VC18455497
InChI: InChI=1S/C14H13NO2/c1-2-10-15(12-7-4-3-5-8-12)14(16)13-9-6-11-17-13/h2-9,11H,1,10H2
SMILES:
Molecular Formula: C14H13NO2
Molecular Weight: 227.26 g/mol

N-Phenyl-N-(prop-2-EN-1-YL)furan-2-carboxamide

CAS No.: 66668-15-3

Cat. No.: VC18455497

Molecular Formula: C14H13NO2

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

N-Phenyl-N-(prop-2-EN-1-YL)furan-2-carboxamide - 66668-15-3

Specification

CAS No. 66668-15-3
Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
IUPAC Name N-phenyl-N-prop-2-enylfuran-2-carboxamide
Standard InChI InChI=1S/C14H13NO2/c1-2-10-15(12-7-4-3-5-8-12)14(16)13-9-6-11-17-13/h2-9,11H,1,10H2
Standard InChI Key JKYAYTPXMRJIKX-UHFFFAOYSA-N
Canonical SMILES C=CCN(C1=CC=CC=C1)C(=O)C2=CC=CO2

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

N-Phenyl-N-(prop-2-en-1-yl)furan-2-carboxamide features a furan ring (C₄H₃O) linked to a carboxamide group (-CONH-), where the nitrogen atom is substituted with a phenyl group (C₆H₅) and an allyl group (CH₂CHCH₂). The IUPAC name, N-phenyl-N-prop-2-enylfuran-2-carboxamide, reflects this arrangement . The SMILES notation (C=CCN(C₁=CC=CC=C₁)C(=O)C₂=CC=CO₂) further elucidates the connectivity, highlighting the allyl chain (C=CCN), phenyl ring (C₁=CC=CC=C₁), and furan-carboxamide core (C(=O)C₂=CC=CO₂) .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₄H₁₃NO₂
Molecular Weight227.26 g/mol
CAS Registry Number66668-15-3
InChIKeyJKYAYTPXMRJIKX-UHFFFAOYSA-N
SMILESC=CCN(C₁=CC=CC=C₁)C(=O)C₂=CC=CO₂

Spectroscopic and Crystallographic Data

While direct crystallographic data for this compound is unavailable, analogous furan-carboxamides exhibit planar furan rings and amide bonds with partial double-bond character due to resonance . The allyl group introduces rotational flexibility, potentially influencing conformational dynamics. Infrared (IR) spectroscopy of similar compounds reveals stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3100 cm⁻¹ (aromatic C-H) . Nuclear magnetic resonance (NMR) spectra would likely show distinct signals for the allyl protons (δ 5.1–5.8 ppm), phenyl aromatic protons (δ 7.2–7.5 ppm), and furan protons (δ 6.3–7.4 ppm) .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of N-phenyl-N-(prop-2-en-1-yl)furan-2-carboxamide typically involves a two-step process:

  • Furan-2-carboxylic Acid Activation: Furan-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) .

  • N-Alkylation and Amidation: The acid chloride reacts with N-phenyl-N-allylamine in the presence of a base (e.g., triethylamine) to form the target compound .

Alternative routes may employ coupling reagents like HATU or EDCI for amide bond formation under milder conditions .

Reactivity Profile

  • Amide Hydrolysis: The carboxamide group is susceptible to hydrolysis under acidic or basic conditions, yielding furan-2-carboxylic acid and N-phenyl-N-allylamine .

  • Allyl Group Reactions: The allyl substituent can undergo electrophilic addition (e.g., bromination) or polymerization under radical initiators .

  • Furan Ring Modifications: Electrophilic substitution at the furan 5-position is plausible, though steric hindrance from the carboxamide may direct reactivity .

Physicochemical Properties

Thermodynamic Parameters

Experimental data for this specific compound is limited, but computational predictions using PubChem algorithms estimate a logP value of ~2.5, indicating moderate lipophilicity . The polar surface area (PSA) of 48.3 Ų suggests moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) or acetone .

Table 2: Predicted Physicochemical Properties

PropertyValueSource
logP (Partition Coefficient)2.5
Polar Surface Area48.3 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

Stability and Degradation

The compound is stable under ambient conditions but may degrade upon prolonged exposure to UV light due to the furan ring’s photosensitivity . Accelerated stability studies under forced degradation conditions (e.g., 40°C/75% RH) are recommended to assess shelf-life.

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